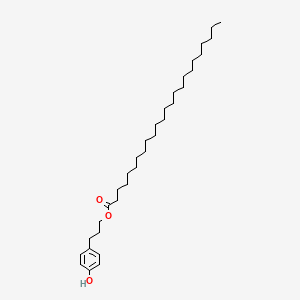![molecular formula C10H25NO3SSi B14285623 2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine CAS No. 120615-58-9](/img/structure/B14285623.png)
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine is an organosilane compound that features both amine and sulfanyl functional groups. This compound is notable for its potential applications in various fields, including materials science, chemistry, and biology. The presence of the triethoxysilyl group allows for its use in surface modification and as a precursor for the synthesis of more complex structures.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine typically involves the reaction of 2-mercaptoethylamine with triethoxysilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the sulfanyl group. The process can be summarized as follows:
Reactants: 2-mercaptoethylamine and triethoxysilane.
Solvent: Anhydrous toluene or another suitable organic solvent.
Catalyst: A base such as triethylamine may be used to facilitate the reaction.
Reaction Conditions: The mixture is heated under reflux for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The triethoxysilyl group can participate in nucleophilic substitution reactions, leading to the formation of siloxane bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Chlorosilanes or alkoxysilanes can be used in substitution reactions to modify the triethoxysilyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Siloxane derivatives.
科学的研究の応用
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of organosilane compounds and as a surface modifier for silica-based materials.
Biology: Employed in the functionalization of biomolecules for use in biosensors and diagnostic assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.
作用機序
The mechanism of action of 2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine involves the formation of siloxane bonds through hydrolysis and condensation reactions. The triethoxysilyl group hydrolyzes in the presence of water to form silanol groups, which then condense to form siloxane bonds. This process allows the compound to effectively modify surfaces and create stable, durable coatings.
類似化合物との比較
Similar Compounds
1,2-Bis(triethoxysilyl)ethane: Similar in structure but lacks the sulfanyl and amine groups.
(3-Aminopropyl)triethoxysilane: Contains an amine group but lacks the sulfanyl group.
(3-Mercaptopropyl)trimethoxysilane: Contains a sulfanyl group but lacks the amine group.
Uniqueness
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine is unique due to the presence of both amine and sulfanyl functional groups, which provide it with versatile reactivity and functionality. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in different fields.
特性
CAS番号 |
120615-58-9 |
|---|---|
分子式 |
C10H25NO3SSi |
分子量 |
267.46 g/mol |
IUPAC名 |
2-(2-triethoxysilylethylsulfanyl)ethanamine |
InChI |
InChI=1S/C10H25NO3SSi/c1-4-12-16(13-5-2,14-6-3)10-9-15-8-7-11/h4-11H2,1-3H3 |
InChIキー |
DIAVEMFDZKRKMT-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCSCCN)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine](/img/structure/B14285542.png)

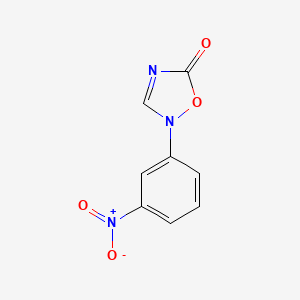

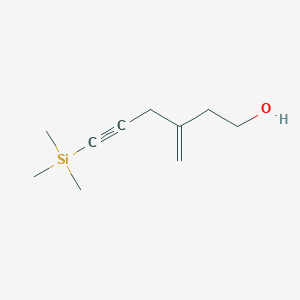
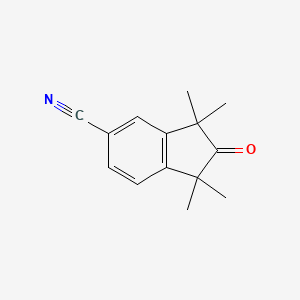

![Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro-](/img/structure/B14285575.png)
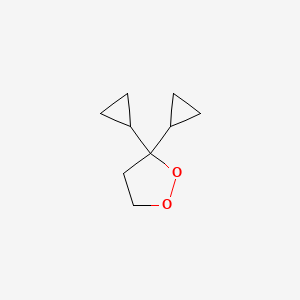
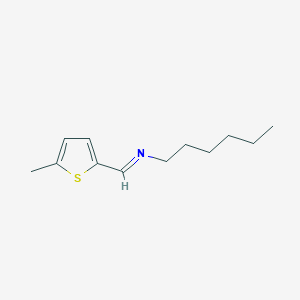
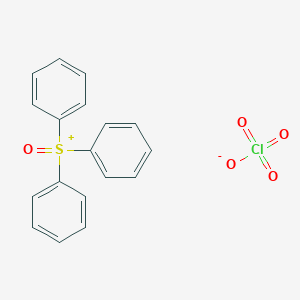
![3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate](/img/structure/B14285612.png)
